Urolithin A

Description

What's Urolithin A?

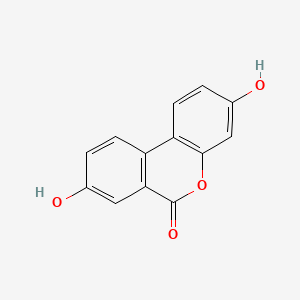

This compound is a metabolite chemical resulting from changes in ellagitannins in microbes in the gut. It is part of the class of organic compounds referred to as dibenzo-a-pyrones or benzo-coumarins. The precursors of it - ellagic acid and ellagitannins are found everywhere in nature and include edible plants like pomegranates and strawberries, as well as raspberries and walnuts.

Uses of this compound

Its bioavailability primarily depends on the composition of your microbiota since only a few bacteria can convert the ellagitannins to urolithins. This compound is a metabolite of the acid ellagic. It has been shown to increase mitophagy and enhance muscle health in old animals as well as in preclinical models of aging.

This compound can be described as a second chemical metabolite of ellagitannins produced by gut bacteria. It is a powerful antioxidant with anti-inflammatory and antiproliferative actions. This compound can penetrate through the barrier between blood and the brain and could have therapeutic potential to fight Alzheimer's Disease.

Chemistry of this compound

This compound is part of the organic compound class called dibenzo-a-pyrones or benzo-coumarins. These are polycyclic aromatic compounds containing a 1-benzopyran moiety with a ketone group at the C2 carbon atom (1-benzopyran-2-one).

Biochemistry and metabolism of this compound

Pomegranate fruits, walnuts, or raspberries are sources of ellagitannins. Ellagitannins are hydrolyzed in the gut to release ellagic acid, which is further processed by the gut microflora into urolithins through the loss of one of its two lactones and successive removal of hydroxyl groups. Once synthesized and absorbed into the digestive tract, the this compound is absorbed into the circulation system and made accessible to tissues throughout the body.

The this compound is further subjected to additional chemical transformations (including glucuronidation, methylation, sulfation, or combination) within the enterocytes and hepatocytes. This compound and its derivatives - this compound glucuronide and this compound sulfate being the most abundant - release into the circulation before being excreted in the urine.

What is this compound suitable for?

Many tissues contain this compound, and a significant amount of animal, cell, and human evidence supports the notion that this compound enhances mitophagy. Mitophagy is a procedure that causes damaged mitochondria to be eliminated from cells and promotes the development and health and health of mitochondria.

Mitochondrial dysfunction is among the signs of aging. However, mitophagy begins to decrease in cells as we age, resulting in damaged mitochondria accumulating. In the process, reactive oxygen species may earn and cause inflammation. Furthermore, they might reduce the number of dietary precursors that convert to urolithin-A as we age.

Dietary sources of this compound

Blackberries, pomegranate, strawberry Camu-Camu, walnuts, chestnuts, pistachios, and a brewed tea. Whiskey aged in oak barrels contains ellagic acid or ellagitannins.

Propriétés

IUPAC Name |

3,8-dihydroxybenzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-1-3-9-10-4-2-8(15)6-12(10)17-13(16)11(9)5-7/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIUPLDUFZCXCHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)OC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150694 | |

| Record name | Urolithin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Urolithin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1143-70-0 | |

| Record name | Urolithin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1143-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urolithin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001143700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urolithin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15464 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Urolithin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urolithin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UROLITHIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILJ8NEF6DT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Urolithin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013695 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Urolithin A and Its Biological Functions in Aging: A Technical Guide

Executive Summary

Urolithin A (UA), a gut microbiome-derived metabolite of dietary ellagitannins, has emerged as a significant geroprotective compound with the potential to mitigate age-related physiological decline. Its primary and most well-documented function is the induction of mitophagy, the selective degradation of dysfunctional mitochondria, which is crucial for maintaining cellular homeostasis and energy production. As the efficiency of mitophagy declines with age, the accumulation of damaged mitochondria contributes to cellular senescence, inflammation ("inflammaging"), and the pathogenesis of numerous age-related diseases, including sarcopenia and immune senescence.[1][2][3] Preclinical and clinical studies have demonstrated that supplementation with this compound can rejuvenate mitochondrial function, enhance muscle strength and endurance, modulate immune responses, and activate key metabolic signaling pathways central to longevity.[4][5] This document provides a comprehensive technical overview of the molecular mechanisms, quantitative clinical outcomes, and experimental methodologies related to the biological functions of this compound in the context of aging, intended for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is not directly obtained from the diet. It is the final product of a multi-step biotransformation process that begins with the ingestion of ellagitannins (ETs) and ellagic acid (EA), polyphenolic compounds abundant in pomegranates, berries, and nuts.[6][7] In the gut, bacterial tannases hydrolyze ETs into EA. Subsequently, specific gut microbial species, such as those from the Gordonibacter genus, metabolize EA into a series of intermediate urolithins, culminating in this compound and Urolithin B.[8]

This conversion process is highly dependent on the individual's gut microbiome composition. It is estimated that only about 40% of the human population can produce this compound at physiologically meaningful levels from dietary precursors, a capability that may decrease with age.[6][9] This variability underscores the potential of direct this compound supplementation as a more reliable strategy to achieve therapeutic benefits.[9]

References

- 1. gethealthspan.com [gethealthspan.com]

- 2. Mitophagy Activation by this compound to Target Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound as a Potential Agent for Prevention of Age-Related Disease: A Scoping Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound may counteract age-related immune decline and inflammaging [nutraingredients.com]

- 5. This compound Improves Muscle Health in Older Adults [nmn.com]

- 6. Urolithin reduces aging effects – what is it? – GP Voice [gpvoice.com.au]

- 7. Pomegranate Improves Markers of Aging - - Life Extension [lifeextension.com]

- 8. This compound: The anti-aging secret of intestinal flora metabolites - FocusHerb [focusherb.com]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantification of Urolithin A in Human Plasma via UHPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of Urolithin A (UA) in human plasma using Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). This compound, a gut microbiome-derived metabolite of ellagic acid, has garnered significant interest for its potential therapeutic effects, including the promotion of mitophagy, anti-inflammatory, and antioxidant activities. Accurate quantification in plasma is crucial for pharmacokinetic, pharmacodynamic, and clinical studies. The presented protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized UHPLC-MS/MS parameters for reliable determination of UA levels. Method performance characteristics, including linearity, sensitivity, precision, and accuracy, are summarized to demonstrate its suitability for research and drug development applications.

Introduction

This compound is a natural compound produced by the gut microbiota from ellagitannins and ellagic acid, which are abundant in foods like pomegranates, berries, and nuts.[1] Emerging evidence highlights its potential as a therapeutic agent due to its ability to induce mitophagy, a process that clears damaged mitochondria, thereby improving cellular health and function.[2] Furthermore, UA has been shown to possess significant anti-inflammatory and antioxidant properties.[3] Given its promising biological activities, the development of sensitive and reliable analytical methods for its quantification in biological matrices is essential to understand its bioavailability, and pharmacokinetic profile, and to establish dose-response relationships in clinical settings. In human plasma, this compound exists in both its free form and as glucuronide and sulfate conjugates, with conjugated forms often being predominant.[1] This protocol focuses on the quantification of total this compound following enzymatic hydrolysis, providing a comprehensive measure of exposure.

Experimental Protocol

This protocol provides a detailed methodology for the extraction and quantification of total this compound from human plasma.

Materials and Reagents

-

This compound certified standard (Sigma-Aldrich or equivalent)

-

This compound-d3 (or other suitable internal standard, IS)

-

LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

-

Formic acid (FA), LC-MS grade

-

β-glucuronidase/sulfatase from Helix pomatia (Sigma-Aldrich or equivalent)

-

Human plasma (drug-free)

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm PVDF)

Sample Preparation Workflow

The following diagram outlines the key steps for plasma sample preparation.

Detailed Sample Preparation Method

-

Thaw plasma samples on ice.

-

Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Spike with 10 µL of the internal standard working solution (e.g., this compound-d3 at 100 ng/mL).

-

Add 50 µL of β-glucuronidase/sulfatase solution and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.

-

Perform protein precipitation by adding 600 µL of cold acetonitrile containing 0.1% formic acid.[4]

-

Vortex the mixture for 10 minutes, followed by sonication for 10 minutes.[4]

-

Centrifuge the samples at 17,000 x g for 10 minutes to pellet the precipitated proteins.[4]

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of 50% methanol in water.[4]

-

Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an autosampler vial.

UHPLC-MS/MS Conditions

The following table summarizes the instrumental parameters for the analysis.

| Parameter | Condition |

| UHPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent[5] |

| Column Temperature | 40 °C[5] |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5] |

| Flow Rate | 0.4 mL/min[6] |

| Injection Volume | 2-5 µL |

| Gradient | 5% B to 95% B over 4 min, hold for 1 min, return to initial conditions and re-equilibrate for 3 min.[4] |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole or equivalent[4] |

| Ionization Mode | Electrospray Ionization (ESI), Negative[4] |

| Gas Temperature | 325 °C[4] |

| Gas Flow | 10 L/min[4] |

| Nebulizer Pressure | 20 psi[4] |

| MRM Transitions | This compound: 227.0 → 199.0, 227.0 → 173.0 This compound-d3 (IS): 230.0 → 202.0 (example) |

Method Validation and Performance

The method was validated for linearity, sensitivity, precision, and accuracy according to industry guidelines.

Linearity and Sensitivity

Calibration curves were prepared by spiking known concentrations of this compound into blank plasma and processing as described above.

| Parameter | Result |

| Calibration Range | 0.1 - 200 ng/mL[4] |

| Correlation Coefficient (r²) | ≥ 0.998[7] |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL[4] |

Precision and Accuracy

Precision (as %RSD) and accuracy (as %Bias) were assessed by analyzing quality control (QC) samples at low, medium, and high concentrations.

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%Bias) |

| Low (0.5 ng/mL) | < 10% | < 12% | ± 15% |

| Medium (50 ng/mL) | < 8% | < 10% | ± 10% |

| High (150 ng/mL) | < 7% | < 9% | ± 10% |

Recovery

The extraction recovery of this compound from plasma was determined by comparing the peak areas of pre-extraction spiked samples to post-extraction spiked samples.

| Analyte | Mean Extraction Recovery (%) |

| This compound | > 90% |

This compound Signaling Pathways

This compound exerts its biological effects by modulating several key cellular signaling pathways. Understanding these mechanisms is crucial for drug development and interpreting clinical data.

Mitophagy and Mitochondrial Health

This compound is a potent inducer of mitophagy, the selective removal of damaged mitochondria. This process is critical for maintaining mitochondrial homeostasis and cellular health.

UA activates AMP-activated protein kinase (AMPK) and the PINK1/Parkin pathway, both of which are central to initiating mitophagy.[7][8] Concurrently, it inhibits the mammalian target of rapamycin (mTOR) pathway, a key negative regulator of autophagy.[7][9]

Anti-inflammatory and Antioxidant Pathways

This compound also demonstrates significant anti-inflammatory and antioxidant effects through the modulation of specific signaling cascades.

It suppresses pro-inflammatory pathways such as nuclear factor-κB (NF-κB) and c-Jun N-terminal kinase (JNK)/activator protein-1 (AP-1).[10] Additionally, UA activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which upregulates the expression of numerous antioxidant enzymes, thereby bolstering cellular defense against oxidative stress.[8]

Conclusion

The UHPLC-MS/MS method described provides a sensitive, specific, and reliable tool for the quantification of total this compound in human plasma. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and preclinical research. This analytical protocol, combined with an understanding of UA's molecular mechanisms, will aid researchers and drug developers in accurately assessing the therapeutic potential of this promising natural compound.

References

- 1. Immunomodulatory Role of this compound on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Therapeutic Potential of Mitophagy-Inducing Microflora Metabolite, this compound for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. mdpi.com [mdpi.com]

- 7. gethealthspan.com [gethealthspan.com]

- 8. Pharmacological Effects of this compound and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. genesispub.org [genesispub.org]

- 10. This compound attenuates pro-inflammatory mediator production by suppressing PI3-K/Akt/NF-κB and JNK/AP-1 signaling pathways in lipopolysaccharide-stimulated RAW264 macrophages: Possible involvement of NADPH oxidase-derived reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Urolithin A Activity In Vitro

Introduction

Urolithin A (UA) is a gut microbial metabolite derived from dietary ellagic acid and ellagitannins, found in foods like pomegranates, berries, and nuts. Emerging research has highlighted its potential therapeutic benefits, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. A key mechanism of action for this compound is the induction of mitophagy, the selective degradation of dysfunctional mitochondria, which plays a crucial role in cellular homeostasis and anti-aging processes.[1][2] These application notes provide detailed protocols for a range of in vitro assays to help researchers, scientists, and drug development professionals quantify the diverse biological activities of this compound.

Antioxidant Activity Assays

This compound's structure, rich in phenolic hydroxyl groups, allows it to act as a potent antioxidant by scavenging free radicals and activating endogenous antioxidant pathways.[3]

Data Presentation: Antioxidant Activity of this compound

| Assay Type | Method | Target | Result (IC₅₀ / EC₅₀) | Reference |

| Acellular | DPPH Radical Scavenging | DPPH radical | EC₅₀: 328.21 µmol/L | [4] |

| Acellular | ABTS Radical Scavenging | ABTS⁺ radical | EC₅₀: 302.18 µmol/L | [4] |

| Acellular | DPPH Radical Scavenging | DPPH radical | IC₅₀: 35.5 µg/mL | [5] |

| Cellular | ROS Reduction (H₂O₂ induced) | Intracellular ROS | Significant decrease at 1.25, 2.5, and 5 µM | [6] |

Experimental Workflow: Cellular Antioxidant Assay

Caption: Workflow for assessing this compound's cellular antioxidant activity.

Protocol 1.1: DPPH Radical Scavenging Assay (Acellular)

This assay measures the ability of this compound to donate a hydrogen atom or electron to neutralize the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change from purple to yellow.

Materials:

-

This compound stock solution (in DMSO or ethanol)

-

DPPH solution (e.g., 120 µM in methanol)[7]

-

Methanol or Ethanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the chosen solvent.

-

In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells.[8]

-

Add 20 µL of solvent to the negative control wells.

-

Add a known antioxidant (e.g., Vitamin C, Trolox) to positive control wells.

-

Add 200 µL of the DPPH working solution to all wells.[8]

-

Incubate the plate in the dark at room temperature for 30 minutes.[7]

-

Measure the absorbance at 517 nm using a microplate reader.[9]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the negative control and Abs_sample is the absorbance of the this compound-treated sample.

Protocol 1.2: Cellular Reactive Oxygen Species (ROS) Assay using DCFH-DA

This cell-based assay quantifies the ability of this compound to reduce intracellular ROS levels. The cell-permeable DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent DCF.[10]

Materials:

-

Adherent cells (e.g., SK-N-MC, HepG2)

-

Cell culture medium

-

This compound stock solution

-

Oxidative stress inducer (e.g., hydrogen peroxide, H₂O₂)

-

DCFH-DA solution (e.g., 20 µM in serum-free medium)[11]

-

Phosphate-Buffered Saline (PBS)

-

Black, clear-bottom 96-well plate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.[12]

-

Pre-treat the cells with various concentrations of this compound (e.g., 1-10 µM) for a specified time (e.g., 2-24 hours).

-

Remove the medium and induce oxidative stress by adding H₂O₂ (e.g., 300 µM) for 45 minutes.[6][13]

-

Wash the cells gently with warm PBS.

-

Add 100 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[12][14]

-

Remove the DCFH-DA solution and wash the cells twice with PBS.

-

Add 100 µL of PBS to each well and immediately measure the fluorescence intensity (Excitation ~485 nm, Emission ~535 nm).[12]

Anti-inflammatory Activity Assays

This compound exhibits anti-inflammatory effects by inhibiting key inflammatory mediators and pathways, such as cyclooxygenase-2 (COX-2) and the NF-κB pathway.[15][16]

Data Presentation: Anti-inflammatory Activity of this compound

| Assay Type | Method | Target/Cell Line | Result | Reference |

| Enzymatic | In-vitro COX-2 Assay | MCF-7 cells | IC₅₀: 44.04 µg/mL | [15][16] |

| Acellular | Protein Denaturation | Bovine Serum Albumin | 37.6% reduction at 500 µg/mL | [15][16] |

| Acellular | Protein Denaturation | Egg Albumin | 43.2% reduction at 500 µg/mL | [15][16] |

Protocol 2.1: In Vitro COX-2 Inhibition Assay

This protocol assesses the ability of this compound to inhibit the activity of the COX-2 enzyme, a key player in inflammation.

Materials:

-

MCF-7 breast cancer cell line (or other COX-2 expressing cells)

-

Cell culture medium

-

This compound stock solution

-

COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

COX-2 Assay Kit (commercial kits are widely available)

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of ~1 × 10⁵ cells per well and culture overnight.[15]

-

Treat the cells with various concentrations of this compound or a positive control for a predetermined time.

-

Lyse the cells and use the cell lysate as the source of COX-2 enzyme.

-

Perform the COX-2 activity assay according to the manufacturer's instructions. This typically involves adding arachidonic acid (the substrate) and measuring the production of prostaglandin E2 (PGE2) via ELISA or a colorimetric/fluorometric method.

-

Calculate the percentage of COX-2 inhibition for each concentration of this compound compared to the untreated control.

-

Determine the IC₅₀ value by plotting the percent inhibition against the log of this compound concentration.

Anticancer and Antiproliferative Activity Assays

This compound has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest, apoptosis, and modulating key signaling pathways.[17][18]

Data Presentation: Antiproliferative Activity of this compound

| Cell Line | Assay | Result (IC₅₀) | Time | Reference |

| Jurkat (Leukemia) | MTT | ~25 µmol/mL | 48 h | [17] |

| K562 (Leukemia) | MTT | ~25 µmol/mL | 48 h | [17] |

| HCT116 (Colon) | Biomass Staining | 39.2 µM | 48 h | [18] |

| HCT116 (Colon) | Biomass Staining | 19.6 µM | 72 h | [18] |

| CNE1 (Nasopharyngeal) | CCK-8 | 34.72 µM | 24 h | [19] |

| CNE2 (Nasopharyngeal) | CCK-8 | 44.91 µM | 24 h | [19] |

| Glioblastoma (U87MG, T98G, LN229) | Clonogenic Assay | Inhibition at 10-60 µM | N/A | [20] |

Signaling Pathway: this compound-Induced Apoptosis

References

- 1. Mitophagy Activation by this compound to Target Muscle Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. koreascience.kr [koreascience.kr]

- 7. marinebiology.pt [marinebiology.pt]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. mdpi.com [mdpi.com]

- 10. cosmobiousa.com [cosmobiousa.com]

- 11. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 12. abcam.com [abcam.com]

- 13. mdpi.com [mdpi.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. academic.oup.com [academic.oup.com]

- 19. tandfonline.com [tandfonline.com]

- 20. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: C. elegans as a Model for Urolithin A Lifespan Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caenorhabditis elegans, a nematode worm, has emerged as a powerful model organism for studying the molecular mechanisms of aging and for screening potential lifespan-extending compounds. Its short lifespan, genetic tractability, and conserved biological pathways relevant to human aging make it an ideal system for initial in vivo studies. Urolithin A, a metabolite produced by the gut microbiome from ellagitannins found in pomegranates and other fruits and nuts, has garnered significant interest for its pro-longevity effects.[1][2][3][4][5][6][7] Studies in C. elegans have been instrumental in elucidating the mechanisms by which this compound promotes healthspan and lifespan, primarily through the induction of mitophagy, a cellular process that clears damaged mitochondria.[1][2][4][5][6][7][8]

These application notes provide a comprehensive overview of the use of C. elegans in this compound research, including detailed protocols for key experiments, a summary of quantitative data from published studies, and visualizations of the implicated signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on C. elegans.

Table 1: Effect of this compound on C. elegans Lifespan

| This compound Concentration | Lifespan Extension (%) | Reference Strain | Food Source | Temperature (°C) | Reference |

| 10 µM | Dose-dependent increase | Wild-type N2 | E. coli OP50 | 20 | [3] |

| 30 µM | Dose-dependent increase | Wild-type N2 | E. coli OP50 | 20 | [3] |

| 50 µM | 45.4 | Wild-type N2 | E. coli OP50 | 20 | [3] |

Table 2: Effect of this compound on C. elegans Healthspan and Stress Resistance

| Assay | This compound Concentration | Observed Effect | Reference Strain | Age of Worms | Reference |

| Pharyngeal Pumping | 50 µM | Significant improvement in aging worms | Wild-type N2 | Day 7 and 14 adults | [3] |

| Motility (Thrashing) | 50 µM | Robust improvement in aging worms | Wild-type N2 | Day 8 adults | [3][9] |

| Oxidative Stress Resistance (Paraquat) | Not Specified | Increased survival under oxidative stress | Wild-type N2 | Not Specified | [10] |

Key Experiments and Methodologies

C. elegans Lifespan Assay

This protocol is designed to assess the effect of this compound on the lifespan of C. elegans.

Materials:

-

Nematode Growth Medium (NGM) agar plates

-

E. coli OP50 bacteria

-

This compound stock solution (in DMSO)

-

5-fluoro-2'-deoxyuridine (FUDR) solution (to prevent progeny growth)

-

M9 buffer

-

Platinum wire worm pick

-

Stereomicroscope

-

20°C incubator

Protocol:

-

Preparation of this compound Plates:

-

Prepare NGM agar and cool to ~55°C.

-

Add this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 10, 30, 50 µM). Also prepare control plates with the corresponding concentration of DMSO (vehicle).

-

Pour the agar into petri plates and allow them to solidify.

-

Seed the plates with a lawn of E. coli OP50 and allow the bacteria to grow overnight at room temperature.

-

Add FUDR to the plates to a final concentration of 50 µM to prevent the growth of progeny.[11]

-

-

Synchronization of Worms:

-

Bleach gravid adult worms to obtain a synchronized population of eggs.

-

Allow the eggs to hatch in M9 buffer without food to obtain a synchronized L1 larval population.

-

-

Lifespan Assay:

-

Transfer synchronized L1 larvae to the prepared NGM plates (control and this compound-containing).

-

Incubate the plates at 20°C.[12]

-

Starting from the first day of adulthood, score the worms every other day for survival. A worm is considered dead if it does not respond to a gentle touch with a platinum wire pick.[12]

-

Transfer the worms to fresh plates every 2-3 days to avoid contamination and ensure a consistent supply of this compound.

-

Censor worms that crawl off the agar, have a "bag of worms" phenotype (internal hatching), or die from vulval rupture.

-

-

Data Analysis:

-

Record the number of live and dead worms at each time point.

-

Generate survival curves using Kaplan-Meier analysis and compare the lifespan of this compound-treated worms to the control group using the log-rank test.

-

Oxidative Stress Resistance Assay

This assay evaluates the ability of this compound to protect C. elegans from oxidative damage induced by paraquat.

Materials:

-

NGM plates with or without this compound, seeded with E. coli OP50

-

Synchronized young adult C. elegans (as prepared for the lifespan assay)

-

Paraquat (methyl viologen) solution

-

M9 buffer

-

Stereomicroscope

Protocol:

-

Worm Preparation:

-

Grow synchronized worms on control and this compound-containing NGM plates until they reach the young adult stage.

-

-

Paraquat Exposure:

-

Prepare NGM plates containing a final concentration of paraquat (e.g., 4 mM).[13]

-

Transfer the young adult worms from their respective preparatory plates (control or this compound) to the paraquat-containing plates.

-

-

Survival Scoring:

-

Incubate the plates at 20°C.

-

Score the worms for survival at regular intervals (e.g., every 2-4 hours) by checking for movement in response to touch.[14]

-

-

Data Analysis:

-

Calculate the percentage of surviving worms at each time point.

-

Compare the survival curves of this compound-treated and control worms under paraquat-induced stress.

-

Motility (Thrashing) Assay

This assay measures the effect of this compound on the age-related decline in muscle function.

Materials:

-

NGM plates with or without this compound, seeded with E. coli OP50

-

Synchronized C. elegans of different ages (e.g., Day 1, Day 5, Day 10 of adulthood)

-

M9 buffer

-

Microscope slide

-

Stereomicroscope with video recording capabilities (optional)

Protocol:

-

Worm Preparation:

-

Grow synchronized worms on control and this compound-containing NGM plates and age them to the desired time points.

-

-

Thrashing Assay:

-

Place a single worm in a drop of M9 buffer on a microscope slide.[9]

-

Allow the worm to acclimatize for a short period (e.g., 30 seconds).

-

Count the number of thrashes (a complete change in the direction of bending at the mid-body) in a defined period (e.g., 30 or 60 seconds).[9]

-

Repeat for a statistically significant number of worms from each condition.

-

-

Data Analysis:

-

Calculate the average thrashing rate for each group.

-

Compare the motility of this compound-treated worms to control worms at different ages using appropriate statistical tests (e.g., t-test or ANOVA).

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in C. elegans and a typical experimental workflow.

Caption: this compound signaling pathway in C. elegans.

Caption: Experimental workflow for this compound studies in C. elegans.

Caption: Interacting pathways in this compound-mediated longevity.

References

- 1. researchgate.net [researchgate.net]

- 2. Different dietary restriction regimens extend lifespan by both independent and overlapping genetic pathways in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. healthcoach.clinic [healthcoach.clinic]

- 4. This compound induces mitophagy and prolongs lifespan in C. elegans and increases muscle function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. [PDF] this compound induces mitophagy and prolongs lifespan in C. elegans and increases muscle function in rodents | Semantic Scholar [semanticscholar.org]

- 7. This compound induces mitophagy and prolongs lifespan in C. elegans and increases muscle function in rodents [scite.ai]

- 8. This compound‐activated autophagy but not mitophagy protects against ischemic neuronal injury by inhibiting ER stress in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. This compound Produced by Novel Microbial Fermentation Possesses Anti-aging Effects by Improving Mitophagy and Reducing Reactive Oxygen Species in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Survival assays using Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measuring Oxidative Stress in Caenorhabditis elegans:Paraquat and Juglone Sensitivity Assays - PMC [pmc.ncbi.nlm.nih.gov]

Designing Clinical Trials for Urolithin A Supplementation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and implementing clinical trials for Urolithin A (UA) supplementation. The protocols outlined below are based on findings from preclinical and clinical research, offering a framework for assessing the safety, bioavailability, and efficacy of UA in various populations.

Introduction to this compound and its Mechanism of Action

This compound is a natural metabolite produced by the gut microbiota from ellagitannins, which are found in foods like pomegranates, berries, and nuts.[1][2] Not all individuals have the necessary gut microflora to produce UA, making direct supplementation a more reliable method for achieving therapeutic levels.[3] Preclinical and clinical studies have shown that this compound plays a crucial role in cellular health by inducing mitophagy, the selective removal of damaged mitochondria.[1][4] This process is vital for maintaining mitochondrial function, which can decline with age.[1][5] By stimulating mitophagy, UA has been shown to improve muscle function and reduce inflammation.[6][7]

The primary mechanism of action for this compound involves the activation of pathways that regulate mitochondrial quality control.[8] It has been shown to activate the PINK1/Parkin signaling pathway, which is essential for tagging damaged mitochondria for removal.[8] Additionally, this compound can stimulate the Nrf2 signaling pathway, leading to an upregulation of antioxidant enzymes.[9]

Signaling Pathway of this compound-Induced Mitophagy

The following diagram illustrates the key signaling pathways activated by this compound to induce mitophagy and improve mitochondrial function.

Caption: this compound signaling pathway for mitophagy and mitochondrial health.

Clinical Trial Design and Endpoints

Based on existing clinical data, a randomized, double-blind, placebo-controlled trial design is recommended. Key considerations for the trial design include participant population, dosage, duration, and selection of appropriate endpoints.

Participant Population

Clinical trials have investigated this compound in various populations, including healthy elderly individuals, middle-aged adults, and individuals with conditions related to muscle decline.[6][10][11] The choice of population will depend on the specific research question.

Dosage and Administration

Oral supplementation with this compound has been shown to be safe and well-tolerated at doses ranging from 250 mg to 1000 mg per day.[12][13] A dose-response relationship has been observed, with higher doses often yielding more significant effects.[6][13]

Primary and Secondary Endpoints

The selection of endpoints should align with the proposed benefits of this compound.

Primary Endpoints:

-

Change in Muscle Strength: Isokinetic dynamometry to measure hamstring and quadriceps strength.[6]

-

Change in Muscle Endurance: Repetitions to fatigue for specific muscle groups (e.g., first dorsal interosseus and tibialis anterior).[10]

Secondary Endpoints:

-

Physical Performance: 6-Minute Walk Test (6MWT) to assess functional exercise capacity.[6][10]

-

Mitochondrial Function: Measurement of maximal ATP production in skeletal muscle via magnetic resonance spectroscopy.[10]

-

Biomarkers of Mitochondrial Health: Plasma levels of acylcarnitines.[6]

-

Inflammatory Markers: Plasma levels of C-reactive protein (CRP) and other cytokines (e.g., IL-6, TNF-α).[6][14]

-

Mitophagy Markers in Muscle Tissue: Expression of proteins related to mitophagy (e.g., PINK1, Parkin) in skeletal muscle biopsies.[6]

-

Safety and Tolerability: Monitoring of adverse events.[6][10]

Summary of Quantitative Data from Key Clinical Trials

The following tables summarize the key quantitative outcomes from two significant clinical trials investigating this compound supplementation.

Table 1: NCT03464500 - this compound in Middle-Aged Adults (40-64 years)[6][15]

| Outcome Measure | Placebo Group (n=30) | This compound 500 mg Group (n=29) | This compound 1000 mg Group (n=30) |

| Change in Hamstring Strength (Peak Torque, Nm) | - | +12% (p=0.027 vs placebo) | +9.8% (p=0.029 vs placebo) |

| Change in Knee Flexion Strength (Max Torque, Nm) | - | +10.6% (p=0.017 vs placebo) | +10.5% (p=0.022 vs placebo) |

| Change in 6-Minute Walk Test Distance (m) | - | No significant change | +33.43 m (p=0.098 vs placebo) |

| Change in Peak VO2 (ml/kg/min) | - | No significant change | Clinically meaningful improvement |

| Change in Plasma Acylcarnitines | - | Significant reduction | - |

| Change in C-Reactive Protein (CRP) | - | - | Significant reduction |

Table 2: NCT03283462 - this compound in Older Adults (65-90 years)[10][16]

| Outcome Measure | Placebo Group (n=33) | This compound 1000 mg Group (n=33) |

| Change in 6-Minute Walk Test Distance (m) | +42.5 m | +60.8 m (Not significant vs placebo) |

| Change in Muscle Endurance (FDI, # contractions) | +11.6 | +95.3 (Significant vs placebo) |

| Change in Muscle Endurance (TA, # contractions) | +5.7 | +41.4 (Significant vs placebo) |

| Change in Maximal ATP Production (FDI, mM/s) | +0.06 | +0.07 (Not significant vs placebo) |

| Change in Plasma Acylcarnitines | Increase | Decrease (Significant vs placebo) |

| Change in Plasma Ceramides | Increase | Decrease (Significant vs placebo) |

| Change in C-Reactive Protein (CRP) | Increase | Decrease (Significant vs placebo) |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for 6-Minute Walk Test (6MWT)

The 6MWT is a practical and well-tolerated test of functional exercise capacity.[15][16][17][18][19]

Equipment:

-

Stopwatch

-

Measuring wheel to mark a 30-meter course

-

Cones to mark the turnaround points

-

Chair for resting

-

Pulse oximeter

-

Borg Scale for rating perceived exertion

Procedure:

-

The test should be conducted indoors on a flat, straight corridor of at least 30 meters. Mark the course with cones.

-

The participant should rest in a chair for at least 10 minutes before the test.

-

Record baseline heart rate, blood pressure, and oxygen saturation.

-

Instruct the participant to walk as far as possible for 6 minutes without running. They are allowed to slow down, stop, and rest if necessary.

-

Start the timer as soon as the participant begins walking.

-

Provide standardized encouragement at regular intervals (e.g., "You are doing well. You have 5 minutes to go.").

-

At the end of 6 minutes, instruct the participant to stop. Record the total distance walked.

-

Immediately after the test, record heart rate, blood pressure, oxygen saturation, and the participant's rating of perceived exertion using the Borg Scale.

Protocol for Measuring Mitochondrial Respiration in Skeletal Muscle Biopsies

This protocol describes the measurement of mitochondrial respiration in permeabilized muscle fibers using high-resolution respirometry.[20][21][22]

Equipment:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Microbalance

-

Forceps and sharp needles

-

Saponin for permeabilization

-

Respiration medium (e.g., MiR05)

-

Substrates and inhibitors (e.g., pyruvate, malate, ADP, succinate, cytochrome c, rotenone)

Procedure:

-

Muscle Biopsy: Obtain a skeletal muscle biopsy (e.g., from the vastus lateralis) under local anesthesia.

-

Fiber Preparation: Immediately place the biopsy sample in ice-cold preservation medium (e.g., BIOPS). Manually separate the muscle fibers using fine forceps under a microscope.

-

Permeabilization: Permeabilize the muscle fibers with saponin to make the cell membrane permeable while keeping the mitochondrial membranes intact.

-

Respirometry:

-

Calibrate the respirometer according to the manufacturer's instructions.

-

Add the permeabilized muscle fibers to the respirometer chambers containing respiration medium.

-

Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess different respiratory states. A typical protocol involves the sequential addition of:

-

Pyruvate and malate (to assess Complex I-linked respiration).

-

ADP (to measure oxidative phosphorylation capacity).

-

Succinate (to assess Complex I and II-linked respiration).

-

Cytochrome c (to test for outer mitochondrial membrane integrity).

-

Rotenone (to inhibit Complex I).

-

An uncoupler like FCCP (to measure electron transport system capacity).

-

-

-

Data Analysis: Normalize the oxygen consumption rates to the muscle fiber wet weight.

Experimental Workflow for Muscle Biopsy Analysis

Caption: Workflow for mitochondrial respiration analysis from muscle biopsies.

Protocol for Analysis of Plasma Biomarkers

Sample Collection and Processing:

-

Collect whole blood samples in EDTA-containing tubes.

-

Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.

-

Aliquot the plasma into cryovials and store at -80°C until analysis.

Analysis of Acylcarnitines:

-

Acylcarnitines can be quantified using tandem mass spectrometry (MS/MS). This method allows for the simultaneous measurement of a wide range of acylcarnitine species.

Analysis of C-Reactive Protein (CRP):

-

High-sensitivity CRP (hs-CRP) can be measured using a standard immunoturbidimetric assay on a clinical chemistry analyzer. The result is typically reported in mg/L.[23]

Safety and Tolerability

Across multiple clinical trials, this compound has demonstrated a favorable safety profile.[12][13][24] No serious adverse events related to UA supplementation have been reported.[6][10] The incidence of non-serious adverse events is generally comparable between the this compound and placebo groups.[6]

Conclusion

The provided application notes and protocols offer a robust framework for designing and conducting clinical trials to evaluate the efficacy of this compound supplementation. By utilizing standardized methodologies and validated endpoints, researchers can generate high-quality data to further elucidate the therapeutic potential of this promising compound in improving muscle and mitochondrial health. Future studies should continue to explore the long-term effects of this compound and its potential applications in various age-related conditions.

References

- 1. Clinical data supports safety, bioavailability, and biological activity of pomegranate metabolite [nutraingredients.com]

- 2. Study supports safety of pomegranate metabolite, this compound [nutraingredients.com]

- 3. researchgate.net [researchgate.net]

- 4. Another Clinical Trial Assessing the Effects of this compound on Muscle Strength and Mitochondrial Function – Fight Aging! [fightaging.org]

- 5. First Human Clinical Trial Results on the Anti-Aging Compound, this compound, PUblished by Amazentis and Researchers From the EPFL and SIB - BioSpace [biospace.com]

- 6. This compound improves muscle strength, exercise performance, and biomarkers of mitochondrial health in a randomized trial in middle-aged adults - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound for Healthy Adults · Recruiting Participants for Clinical Trial 2025 | Power | Power [withpower.com]

- 8. researchgate.net [researchgate.net]

- 9. prohealth.com [prohealth.com]

- 10. Effect of this compound Supplementation on Muscle Endurance and Mitochondrial Health in Older Adults: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. news-medical.net [news-medical.net]

- 13. Frontiers | Emerging evidence of this compound in sports nutrition: bridging preclinical findings to athletic applications [frontiersin.org]

- 14. This compound may counteract age-related immune decline and inflammaging [nutraingredients.com]

- 15. cdn.lmu-klinikum.de [cdn.lmu-klinikum.de]

- 16. Six-Minute Walk Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. heartonline.org.au [heartonline.org.au]

- 18. pulmonaryrehab.com.au [pulmonaryrehab.com.au]

- 19. setrust.hscni.net [setrust.hscni.net]

- 20. Preparation and Respirometric Assessment of Mitochondria Isolated from Skeletal Muscle Tissue Obtained by Percutaneous Needle Biopsy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. profiles.wustl.edu [profiles.wustl.edu]

- 22. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. microbiologyinfo.com [microbiologyinfo.com]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols: Measuring Urolithin A Cytotoxicity in Cancer Cells using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urolithin A, a metabolite produced by the gut microbiota from ellagitannins found in pomegranates, berries, and walnuts, has garnered significant attention for its potential anticancer properties.[1][2] It has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest, apoptosis, and autophagy.[3][4][5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. This application note provides a detailed protocol for utilizing the MTT assay to quantify the cytotoxic effects of this compound on cancer cells and summarizes key findings from existing research.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[6][7] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of this compound's cytotoxic effects.[8]

Data Presentation

This compound Cytotoxicity (IC50 values) in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in different cancer cell lines, as determined by the MTT assay.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |

| Colorectal Cancer | HCT116 | ~39.2 | 48 | [4] |

| Colorectal Cancer | HCT116 | ~19.6 | 72 | [4] |

| Colorectal Cancer | SW480 | Not explicitly stated, significant inhibition at 25-200 µM | 24, 48 | [3] |

| Colorectal Cancer | HT29 | Not explicitly stated, significant inhibition at 25-200 µM | 24, 48 | [3] |

| Colorectal Cancer | SW620 | Not explicitly stated, significant inhibition at 25-200 µM | 24, 48 | [3] |

| Leukemia | Jurkat | ~25 | 48 | [9][10] |

| Leukemia | K562 | ~25 | 48 | [9][10] |

| Nasopharyngeal Carcinoma | CNE1 | 34.72 | Not Specified | [11] |

| Nasopharyngeal Carcinoma | CNE2 | 44.91 | Not Specified | [11] |

| Pancreatic Cancer | MiaPaCa2, PANC1, AsPC1, etc. | Dose-dependent inhibition observed | Not Specified | [12] |

Experimental Protocols

Detailed Methodology for MTT Assay with this compound

This protocol outlines the steps for determining the cytotoxicity of this compound against a cancer cell line of interest.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

This compound (stock solution prepared in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer[7]

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom microplates[13]

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 570 nm[13]

-

Humidified incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count the cells. Ensure cell viability is above 90%.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium). The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.[14][15]

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.[16]

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. The final concentrations should span a range that is expected to include the IC50 value (e.g., 0, 10, 25, 50, 100, 200 µM).

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[3]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium containing MTT without disturbing the formazan crystals.

-

Add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.[7]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

-

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

-

Determine the IC50 value from the dose-response curve, which is the concentration of this compound that causes a 50% reduction in cell viability.[17]

-

Mandatory Visualization

Experimental Workflow

Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.

Signaling Pathways Modulated by this compound

Caption: this compound's impact on key cancer cell signaling pathways.

Discussion

This compound exhibits a dose- and time-dependent cytotoxic effect on a variety of cancer cell lines.[3] The underlying mechanisms are multifaceted, involving the modulation of several key signaling pathways critical for cancer cell survival and proliferation.

This compound has been shown to inhibit the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1][12][18] By downregulating this pathway, this compound can effectively halt cancer cell progression. Furthermore, this compound can induce cell cycle arrest, often through the upregulation of tumor suppressor proteins like p53 and its downstream target p21.[3][4]

Induction of apoptosis is another key mechanism of this compound's anticancer activity. It has been observed to decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax.[3] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and the execution of the apoptotic program. Additionally, this compound can induce the production of reactive oxygen species (ROS) in cancer cells, which can further contribute to oxidative stress-induced apoptosis.[3]

In some cancer types, such as oral squamous cell carcinoma, this compound has been found to induce endoplasmic reticulum stress, which in turn inhibits the AKT and mTOR signaling pathways, leading to cell death.[19] It also shows potential in overcoming drug resistance by inhibiting drug efflux pumps.[1]

Conclusion

The MTT assay is a reliable and straightforward method for evaluating the cytotoxic effects of this compound on cancer cells. The data consistently demonstrates that this compound possesses significant anticancer properties across a range of cancer types, mediated through the modulation of critical signaling pathways that govern cell proliferation, survival, and death. These findings underscore the potential of this compound as a therapeutic agent in cancer treatment and prevention. Further research, including in vivo studies, is warranted to fully elucidate its clinical utility.

References

- 1. Unveiling the potential of this compound in Cancer Therapy: Mechanistic Insights to Future Perspectives of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound induces cell cycle arrest and apoptosis by inhibiting Bcl-2, increasing p53-p21 proteins and reactive oxygen species production in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. researchhub.com [researchhub.com]

- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound and B Alter Cellular Metabolism and Induce Metabolites Associated with Apoptosis in Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. texaschildrens.org [texaschildrens.org]

- 15. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MTT (Assay protocol [protocols.io]

- 17. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound, a novel natural compound to target PI3K/AKT/mTOR pathway in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound, induces apoptosis and autophagy crosstalk in Oral Squamous Cell Carcinoma via mTOR /AKT/ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Urolithin A as a COX-2 Inhibitor for Anti-Inflammatory Research

Introduction

Urolithin A is a natural metabolite produced by the gut microbiota from ellagitannins, which are polyphenols found in foods like pomegranates, berries, and walnuts[1][2]. Emerging research has highlighted its potent anti-inflammatory, antioxidant, and anti-aging properties[3]. A key mechanism underlying its anti-inflammatory effects is the inhibition of cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade[4][5]. COX-2 is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2), which are key mediators of inflammation, pain, and fever[4][5]. By downregulating COX-2 expression and activity, this compound effectively reduces the production of these inflammatory mediators[4][6][7]. These application notes provide a detailed overview of the signaling pathways involved and protocols for assessing the COX-2 inhibitory potential of this compound.

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating key signaling pathways that regulate the expression of COX-2 and other inflammatory mediators. The primary pathways implicated are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

1. Inhibition of the NF-κB Pathway

The NF-κB pathway is a central regulator of inflammation[8]. In response to inflammatory stimuli like lipopolysaccharide (LPS) or interleukin-1β (IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB p65 subunit to translocate into the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including COX-2[7][9]. This compound has been shown to prevent the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of NF-κB p65 and suppressing COX-2 expression[9][10].

2. Attenuation of MAPK Pathways

The MAPK family, including ERK1/2, JNK, and p38, plays a crucial role in transmitting extracellular signals to the nucleus to regulate gene expression.[11] Inflammatory stimuli trigger a phosphorylation cascade that activates these MAPKs.[11] Activated MAPKs can, in turn, activate transcription factors like AP-1, leading to the expression of inflammatory genes such as COX-2 and various cytokines.[12] Studies demonstrate that this compound can significantly suppress the phosphorylation of ERK, JNK, and p38 in a concentration-dependent manner, thereby attenuating the inflammatory response.[9][11][13]

Quantitative Data Summary

The efficacy of this compound as a COX-2 inhibitor and anti-inflammatory agent has been quantified in several studies. The data below summarizes its inhibitory concentration and effects on key inflammatory markers.

Table 1: COX-2 Inhibitory Activity of this compound

| Compound | Target | IC50 Value | Assay System | Reference |

|---|

| this compound | COX-2 | 44.04 µg/mL (~193 µM) | In vitro enzymatic assay |[4][5] |

Table 2: Anti-Inflammatory Effects of this compound in Cell-Based Assays

| Parameter Measured | Effect of this compound | Cell Type | Stimulus | Reference |

|---|---|---|---|---|

| PGE2 Production | Significantly inhibited | Colon fibroblasts, Chondrocytes | IL-1β | [4][7] |

| COX-2 mRNA Expression | Downregulated | Colon fibroblasts, BV2 microglia | IL-1β, LPS | [6][7][9] |

| COX-2 Protein Levels | Downregulated | Colon fibroblasts, RAW264.7 cells | IL-1β, Poly(I:C) | [3][6][7] |

| TNF-α Production | Decreased | RAW264.7 cells, BV2 microglia | Poly(I:C), LPS | [3][9] |

| IL-6 Production | Suppressed | BV2 microglia | LPS | [9] |

| iNOS Expression | Downregulated | RAW264.7 cells, BV2 microglia | Poly(I:C), LPS |[3][9] |

Experimental Protocols

Protocol 1: In Vitro Fluorometric COX-2 Inhibition Assay

This protocol describes a direct enzymatic assay to determine the IC50 of this compound on purified recombinant human COX-2. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by COX-2 activity.

References

- 1. Immunomodulatory Role of this compound on Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Inactivation of TLR3/TRIF Signaling to Block the NF-κB/STAT1 Axis Reduces Inflammation and Enhances Antioxidant Defense in Poly(I:C)-Induced RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-vitro and computational analysis of Urolithin-A for anti-inflammatory activity on Cyclooxygenase 2 (COX-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory properties of a ... | Article | H1 Connect [archive.connect.h1.co]

- 7. NF-κB-dependent anti-inflammatory activity of urolithins, gut microbiota ellagic acid-derived metabolites, in human col… [ouci.dntb.gov.ua]

- 8. Pharmacological Effects of this compound and Its Role in Muscle Health and Performance: Current Knowledge and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound attenuates IL-1β-induced inflammatory responses and cartilage degradation via inhibiting the MAPK/NF-κB signaling pathways in rat articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound attenuates pro-inflammatory mediator production by suppressing PI3-K/Akt/NF-κB and JNK/AP-1 signaling pathways in lipopolysaccharide-stimulated RAW264 macrophages: Possible involvement of NADPH oxidase-derived reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes: Investigating the Anti-Metastatic Potential of Urolithin A using the Transwell Migration Assay

Introduction

Urolithin A (UA) is a natural metabolite produced by the gut microbiota from ellagitannins, which are polyphenols abundant in foods such as pomegranates, berries, and walnuts.[1][2][3] Emerging research has identified this compound as a compelling anti-cancer agent, demonstrating its ability to inhibit cancer cell proliferation, induce apoptosis, and restrict tumor progression.[1][2] A crucial aspect of its anti-cancer activity is its potential to inhibit cell migration and invasion, key processes in cancer metastasis.[1][4]

The Transwell migration assay, or Boyden chamber assay, is a robust and widely used in vitro method for quantifying the migratory and invasive potential of cancer cells. This application note provides an overview of the use of the Transwell assay to evaluate the efficacy of this compound in preventing cancer cell motility and outlines a detailed protocol for researchers.

Principle of the Transwell Migration Assay

The assay utilizes a two-chamber system separated by a microporous polycarbonate membrane. Cancer cells are seeded into the upper chamber in a serum-free medium. The lower chamber contains a medium supplemented with a chemoattractant, typically fetal bovine serum (FBS), which stimulates cell movement.[5][6]

-

For Migration Assays: Cells migrate through the pores of the membrane toward the chemoattractant in the lower chamber.

-

For Invasion Assays: The membrane is coated with a layer of basement membrane extract (e.g., Matrigel), which mimics the extracellular matrix. In this setup, cells must actively degrade the matrix before they can migrate through the pores.

After a defined incubation period, non-migrated cells are removed from the upper surface of the membrane. The cells that have successfully traversed the membrane and attached to the lower surface are fixed, stained, and quantified. A reduction in the number of stained cells in this compound-treated wells compared to control wells indicates an inhibitory effect on migration or invasion.

Applications in this compound Cancer Research

The Transwell assay is instrumental in quantifying the anti-metastatic effects of this compound across various cancer types. Studies have consistently shown that this compound can dose-dependently inhibit the migration and invasion of numerous cancer cell lines.[4][7] This inhibition is often linked to this compound's ability to modulate key signaling pathways involved in metastasis, such as the Epithelial-Mesenchymal Transition (EMT).[4][7][8] By suppressing EMT, this compound can reverse the transition of stationary epithelial cells into motile mesenchymal cells, thereby reducing their migratory capacity.[4]

Data Presentation: Efficacy of this compound on Cancer Cell Migration & Invasion

The following table summarizes published data on the inhibitory effects of this compound as measured by Transwell or equivalent migration/invasion assays.

| Cancer Type | Cell Line(s) | This compound Concentration | Key Findings & Observed Effects |

| Colorectal Cancer | SW620 | 0.05 µM | Significantly decreased cell migration by 35.2% after 48 hours.[5] |

| Colorectal Cancer | HT29, SW480, SW620 | 100 µM | Markedly inhibited cell migration and reduced the expression of matrix metalloproteinases MMP1 and MMP2.[9][10][11] |

| Lung Cancer | A549, H460 | 10 µM, 20 µM | Showed a dose-dependent inhibition of cell migration and invasion.[4][7] |

| Nasopharyngeal Carcinoma | CNE1, CNE2 | 20 - 60 µM | Effectively inhibited cell migration and invasion in a dose-dependent manner.[6] |

| Glioblastoma | U251, U118 MG | Not Specified | Exerted significant anticancer activity by inhibiting glioblastoma cell migration and invasion.[1] |

| Osteosarcoma | Not Specified | Not Specified | Significantly inhibited the migration and invasion of osteosarcoma cells, linked to reduced MMP2 and MMP9 activity.[12] |

| Endometrial Cancer | Ishikawa | 20 µM | Led to a disruption of actin polymerization, which is essential for cell migration.[13][14] |

Experimental Protocols

Protocol 1: Transwell Cell Migration Assay

This protocol details the steps to assess the effect of this compound on cancer cell migration.

Materials

-

24-well plates

-

Transwell inserts with 8.0 µm pore polycarbonate membranes

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM/RPMI + 10% FBS)

-

Serum-free cell culture medium

-

This compound (stock solution prepared in DMSO)

-

Vehicle control (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 100% Methanol, cold

-

Staining Solution: 0.5% Crystal Violet in 25% Methanol

-

Sterile cotton swabs

-

Inverted microscope

Methodology

-

Cell Preparation:

-

Culture cells to ~80% confluency.

-

The day before the assay, starve the cells by replacing the complete medium with a serum-free or low-serum (0.5%) medium for 18-24 hours.

-

On the day of the assay, harvest cells using trypsin, wash with PBS, and resuspend them in serum-free medium at a concentration of 2–5 × 10⁵ cells/mL.

-

-

Assay Setup:

-

Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chambers of the 24-well plate.[5]

-

Place the Transwell inserts into the wells.

-

Add 200 µL of the cell suspension to the upper chamber of each insert.

-

Add the desired concentrations of this compound (e.g., 0, 10, 20, 50 µM) or vehicle control (DMSO) to the upper chambers. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.1%).

-

-

Incubation:

-

Fixation and Staining:

-

After incubation, carefully remove the inserts from the wells.

-

Use a cotton swab to gently remove the non-migrated cells and medium from the upper surface of the membrane.[5]

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in cold 100% methanol for 15 minutes.

-

Allow the inserts to air dry completely.

-

Stain the cells by immersing the inserts in 0.5% Crystal Violet solution for 20 minutes.[5]

-

-

Quantification:

-

Gently wash the inserts in a beaker of water to remove excess stain.

-

Once dry, visualize the stained cells under an inverted microscope.

-

Count the number of migrated cells in 3-5 random high-power fields for each insert.

-

Calculate the average number of migrated cells per field. The results can be expressed as a percentage of migration relative to the vehicle control.

-

Protocol 2: Transwell Cell Invasion Assay

This protocol is a modification of the migration assay to assess the effect of this compound on the invasive capacity of cancer cells.

Modifications from Migration Protocol:

-

Matrigel Coating: Before the experiment, the Transwell inserts must be coated with a basement membrane extract.

-

Thaw Matrigel (or a similar product) on ice overnight.

-

Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions.

-

Add 50-100 µL of the diluted Matrigel solution to the upper chamber of each insert, ensuring the membrane is evenly coated.

-

Incubate the inserts at 37°C for at least 4-6 hours to allow the gel to solidify.

-

-

Incubation Time: Invasion assays typically require longer incubation times than migration assays (e.g., 24-48 hours) to allow cells sufficient time to degrade the matrix and migrate through the pores.

-

Procedure: The rest of the procedure (cell seeding, treatment, fixation, staining, and quantification) is identical to the migration assay protocol.

Visualizations

References

- 1. Unveiling the potential of this compound in Cancer Therapy: Mechanistic Insights to Future Perspectives of Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Inhibits Epithelial–Mesenchymal Transition in Lung Cancer Cells via P53-Mdm2-Snail Pathway - PMC [pmc.ncbi.nlm.nih.gov]